1-(3-chloro-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole 1-(3-chloro-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 1248665-88-4
VCID: VC3071066
InChI: InChI=1S/C10H9Cl2N3/c1-7-2-3-9(4-10(7)12)15-6-8(5-11)13-14-15/h2-4,6H,5H2,1H3
SMILES: CC1=C(C=C(C=C1)N2C=C(N=N2)CCl)Cl
Molecular Formula: C10H9Cl2N3
Molecular Weight: 242.1 g/mol

1-(3-chloro-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole

CAS No.: 1248665-88-4

Cat. No.: VC3071066

Molecular Formula: C10H9Cl2N3

Molecular Weight: 242.1 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chloro-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole - 1248665-88-4

Specification

CAS No. 1248665-88-4
Molecular Formula C10H9Cl2N3
Molecular Weight 242.1 g/mol
IUPAC Name 4-(chloromethyl)-1-(3-chloro-4-methylphenyl)triazole
Standard InChI InChI=1S/C10H9Cl2N3/c1-7-2-3-9(4-10(7)12)15-6-8(5-11)13-14-15/h2-4,6H,5H2,1H3
Standard InChI Key ZEAYXUIIUWCELH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C=C(N=N2)CCl)Cl
Canonical SMILES CC1=C(C=C(C=C1)N2C=C(N=N2)CCl)Cl

Introduction

Structural Characteristics

Molecular Properties

The compound 1-(3-chloro-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole possesses distinct structural features that influence its physical, chemical, and biological properties. Table 1 presents the estimated molecular properties of this compound based on its structural components.

PropertyValueBasis for Estimation
Molecular FormulaC₁₀H₉Cl₂N₃Derived from chemical structure
Molecular Weight~242.10 g/molCalculated from atomic weights
AppearanceLikely crystalline solidBased on similar triazole compounds
SolubilityModerately soluble in organic solventsCharacteristic of chlorinated aromatic compounds
LogPEstimated 2.5-3.5Based on lipophilic substituents

Key Structural Elements

  • The 1,2,3-triazole core: A five-membered heterocyclic ring with three nitrogen atoms that serves as the central scaffold.

  • The 3-chloro-4-methylphenyl substituent: An aromatic ring with chlorine and methyl substituents that influences the lipophilicity and electronic properties.

  • The chloromethyl group: A reactive functional group that provides a site for potential chemical modifications and contributes to biological activities.

Synthesis Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient and widely employed method for synthesizing 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a variant of the Huisgen 1,3-dipolar cycloaddition. This reaction allows for the regioselective preparation of 1,4-disubstituted 1,2,3-triazoles, such as 1-(3-chloro-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole .

The synthesis would likely involve the following steps:

  • Preparation of 3-chloro-4-methylphenyl azide from the corresponding aniline derivative

  • Reaction with propargyl chloride in the presence of a copper catalyst

  • Purification and isolation of the final product

Alternative Synthetic Approaches

While CuAAC represents the most direct route, alternative methods for synthesizing this compound may include:

  • Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which can provide 1,5-disubstituted 1,2,3-triazoles

  • Reaction of hydrazoic acid with terminal alkynes, as demonstrated in recent literature for the synthesis of 4-substituted-1H-1,2,3-triazoles

Table 2 presents a comparison of different synthetic approaches that could be employed for preparing 1-(3-chloro-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole.

Synthetic MethodAdvantagesLimitationsExpected Yield
CuAACHigh regioselectivity, mild conditionsRequires handling of azides70-90%
RuAACAccess to 1,5-isomerMore expensive catalyst60-80%
Hydrazoic acid methodDirect formation of NH-triazolesSafety concerns with HN₃50-70%

Chemical Reactivity

Reactivity of the Triazole Core

The 1,2,3-triazole ring in 1-(3-chloro-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole exhibits aromatic character and is generally stable under most reaction conditions. The nitrogen atoms in the ring can participate in hydrogen bonding and coordination with metal ions. This heterocyclic core typically demonstrates:

  • Stability toward oxidative and reductive conditions

  • Resistance to hydrolysis

  • Ability to act as a weak base due to the presence of nitrogen atoms

Reactivity of the Chloromethyl Group

The chloromethyl substituent at the C4 position represents a reactive functional group that can undergo various nucleophilic substitution reactions. This reactivity makes the compound valuable as a chemical intermediate for further modifications, enabling the synthesis of more complex derivatives with potentially enhanced biological activities.

Common reactions of the chloromethyl group would include:

  • Nucleophilic substitution with amines, thiols, or alcohols

  • Elimination reactions under basic conditions

  • Reduction to a methyl group

Biological Activities

Antifungal Properties

Compounds containing the 1,2,3-triazole core have demonstrated significant antifungal activities. This heterocyclic scaffold is present in several commercial antifungal agents and has been identified as having powerful antifungal effects, particularly when incorporated into hybrid molecules .

The presence of the chloromethyl group and the 3-chloro-4-methylphenyl substituent in 1-(3-chloro-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole likely contributes to its potential antifungal properties. Chlorinated aromatic compounds often exhibit enhanced biological activities due to increased lipophilicity and electronic effects.

Mechanism of Antifungal Action

The antifungal activity of 1,2,3-triazole-containing compounds is often attributed to their ability to inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi . Ergosterol is an essential component of fungal cell membranes, and its disruption leads to increased membrane permeability and eventual cell death.

Table 3 summarizes the potential antifungal activity spectrum of 1-(3-chloro-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole based on structural analysis and comparison with similar compounds.

Fungal GroupPotential ActivityBasis for Prediction
Candida speciesModerate to highSimilar to commercial triazole antifungals
Aspergillus speciesModerateChloromethyl group enhances activity
DermatophytesHighLipophilic nature improves penetration
Cryptococcus speciesModerateBased on activity of similar triazoles

Structure-Activity Relationship

Role of the 1,2,3-Triazole Core

The 1,2,3-triazole nucleus serves as a stable linking unit in many bioactive molecules and plays a crucial role in binding to various biological targets. The nitrogen atoms in the ring can form hydrogen bonds with amino acid residues in target proteins, while the aromatic character allows for π-stacking interactions with aromatic amino acids .

Influence of Substituents

The specific substituents in 1-(3-chloro-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole significantly influence its biological activity profile:

Table 4 presents a structure-activity relationship analysis for different positions in the molecule:

Structural ElementContribution to ActivityPotential Modifications for Enhanced Activity
Triazole coreTarget binding, metabolic stabilityIncorporation into larger scaffolds
Chloromethyl groupReactivity, target specificityReplacement with other functional groups (OH, NH₂, etc.)
3-chloro-4-methylphenylLipophilicity, membrane penetrationModification of substitution pattern
N1 positionCrucial for activity profileAlternative substituents with varying electronic properties

Applications and Future Perspectives

Pharmaceutical Applications

Based on its structural features and the known properties of similar compounds, 1-(3-chloro-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole may find applications in:

  • Development of novel antifungal agents, particularly for resistant strains

  • Creation of combination therapies with existing antifungal medications

  • Design of broad-spectrum antimicrobial compounds

  • Synthesis of prodrugs and drug delivery systems

Chemical Applications

Beyond its biological potential, this compound could serve as:

  • A versatile intermediate for the synthesis of more complex molecules

  • A building block for materials chemistry applications

  • A ligand for metal complexation in catalysis

Future Research Directions

Future research on 1-(3-chloro-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole should focus on:

  • Comprehensive biological activity profiling against various pathogens

  • Structure-activity relationship studies with systematically modified analogs

  • Investigation of potential synergistic effects with established antimicrobial agents

  • Detailed toxicological assessment to evaluate safety profiles

  • Exploration of novel synthetic methods for more efficient preparation

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